LXR-623 is a synthetic, orally bioavailable small molecule that acts as a potent and selective agonist of liver X receptors (LXRs) [, , , ]. LXRs are ligand-activated transcription factors belonging to the nuclear receptor superfamily, which play crucial roles in regulating cholesterol, lipid, and glucose homeostasis [, , ]. Two major isoforms of LXRs exist: LXRα and LXRβ [, , ]. While LXRα is primarily expressed in the liver, intestine, adipose tissue, and macrophages, LXRβ is ubiquitously expressed [, ].
LXR-623 exhibits a higher affinity for LXRβ compared to LXRα [, ]. This selectivity is particularly relevant for its potential therapeutic applications, as it may mitigate some of the undesirable lipogenic effects associated with full LXRα agonists [].
2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole is a complex organic compound that belongs to the indazole family, which is characterized by a five-membered heterocyclic structure containing two nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly as a modulator of liver X receptors, which play a critical role in cholesterol metabolism and are implicated in various diseases, including cancer.
This compound is classified under the category of indazole derivatives, which are recognized for their diverse biological activities. The specific molecular formula for 2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole is C21H12ClF5N. It is often researched for its pharmacological properties and potential therapeutic applications in treating metabolic disorders and certain types of cancer, particularly glioblastoma .
The synthesis of 2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole can be achieved through various methods. One efficient approach involves the use of organophosphorus reagents in a reductive cyclization process. This method typically includes the following steps:
Recent studies have demonstrated that this compound can be synthesized with high yields and good functional group tolerance, making it a viable candidate for further pharmacological exploration .
The molecular structure of 2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole features a complex arrangement of atoms that includes:
The presence of multiple halogen atoms contributes to the compound's lipophilicity, potentially enhancing its biological activity.
The chemical reactivity of 2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole can be explored through various reactions:
These reactions highlight its versatility as a building block in medicinal chemistry.
The mechanism of action for 2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole primarily involves its interaction with liver X receptors. These receptors regulate cholesterol homeostasis and lipid metabolism by modulating gene expression related to these pathways:
The physical properties of 2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole include:
Chemical properties include stability under standard laboratory conditions but may vary when exposed to extreme pH or temperature changes.
The primary applications of 2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole include:
This compound exemplifies the intersection of synthetic chemistry and biological research, contributing to advancements in drug discovery and development.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: